2-[(3-iodobenzoyl)amino]benzamide
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Overview
Description
2-[(3-iodobenzoyl)amino]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are a significant class of amide compounds widely used in various fields, including medicine, industry, and biological research. The compound this compound is characterized by the presence of an iodine atom attached to the benzoyl group, which imparts unique chemical properties to the molecule.
Mechanism of Action
Target of Action
The primary target of 2-[(3-iodobenzoyl)amino]benzamide is human glucokinase (GK) . Glucokinase is a cytosolic enzyme primarily expressed in pancreatic β-cells and liver hepatocytes . It plays a crucial role in glucose metabolism, transforming glucose to glucose-6-phosphate with the aid of adenosinetriphosphate (ATP) .
Mode of Action
This compound acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site on the enzyme, inducing a conformational change that enhances the enzyme’s activity. Molecular docking investigations have shown that this compound forms strong hydrogen bond interactions with the Arg63 residue in the allosteric site of GK .
Biochemical Pathways
The activation of glucokinase by this compound affects the glucose metabolic pathway . By increasing the transformation of glucose to glucose-6-phosphate, it enhances the utilization of glucose, thereby reducing hyperglycemia . This makes it a potential therapeutic agent for type-2 diabetes (T2D) .
Result of Action
The activation of glucokinase by this compound leads to an increase in the catalytic action of GK . This results in significant hypoglycemic effects, making it a potential therapy for T2D .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-iodobenzoyl)amino]benzamide typically involves the condensation of 3-iodobenzoic acid with 2-aminobenzamide. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions often include heating the reaction mixture to a temperature range of 80-100°C to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(3-iodobenzoyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The iodine atom in the compound can be oxidized to form hypervalent iodine species, which are useful intermediates in organic synthesis.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracetic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of hypervalent iodine species.
Reduction: Formation of the corresponding amine.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
2-[(3-iodobenzoyl)amino]benzamide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-aminobenzamide: Lacks the iodine atom and has different chemical properties.
3-iodobenzoic acid: Contains the iodine atom but lacks the amide functionality.
N-(3-iodobenzoyl)-2-aminobenzamide: A closely related compound with similar properties.
Uniqueness
2-[(3-iodobenzoyl)amino]benzamide is unique due to the presence of both the iodine atom and the benzamide moiety, which confer distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and binding affinity, making it a valuable tool in various scientific research applications .
Properties
IUPAC Name |
2-[(3-iodobenzoyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O2/c15-10-5-3-4-9(8-10)14(19)17-12-7-2-1-6-11(12)13(16)18/h1-8H,(H2,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZRRPJGAWJANZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=CC=C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362341 |
Source
|
Record name | 2-[(3-iodobenzoyl)amino]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6110-30-1 |
Source
|
Record name | 2-[(3-iodobenzoyl)amino]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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